1-(5-Bromo-2-nitrophenyl)piperidin-3-amine
Description
Significance of Piperidine-Containing Heterocycles in Contemporary Chemical Research
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most significant and ubiquitous structural motifs in modern chemical and pharmaceutical research. nih.govnih.gov This prevalence is underscored by the fact that piperidine derivatives are integral components in over twenty classes of pharmaceutical drugs, ranging from anticancer agents and antipsychotics to analgesics and treatments for Alzheimer's disease. nih.gov The piperidine scaffold is also a common feature in a vast array of naturally occurring alkaloids with pronounced biological activities, such as piperine, the active component in black pepper, which exhibits antibacterial, anti-inflammatory, and anticancer properties. nih.govrsc.orgnih.gov
The utility of the piperidine moiety stems from its sp3-hybridized carbon atoms, which impart a three-dimensional character to the molecules that contain it. nih.govresearchgate.net In an era of drug discovery where there is a concerted effort to move beyond flat, two-dimensional molecules, such 3D-rich scaffolds are increasingly sought after to enhance therapeutic efficacy and explore novel biological interactions. researchgate.netrsc.org The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. rsc.org Furthermore, the nitrogen atom within the piperidine ring can act as a basic center and a point for further functionalization, adding to the scaffold's versatility in the synthesis of diverse molecular libraries. nih.gov
The Role of Halogenated Nitrophenyl Moieties in Synthetic and Biological Chemistry
The incorporation of halogen atoms and nitro groups into aromatic systems, such as the nitrophenyl moiety in 1-(5-Bromo-2-nitrophenyl)piperidin-3-amine, is a well-established strategy in medicinal chemistry for modulating the physicochemical and biological properties of a molecule. nih.govnih.gov A significant portion of drugs in clinical development are halogenated, a testament to the versatile role of halogens in drug design. nih.gov The introduction of a bromine atom, as seen in the subject compound, can influence a molecule's lipophilicity, membrane permeability, and metabolic stability. ump.edu.pl Moreover, bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute favorably to the stability of a ligand-target complex. nih.gov
The nitro group is a potent electron-withdrawing moiety due to the positive charge on the nitrogen atom, which can significantly alter the electronic properties of the aromatic ring. nih.gov This electronic influence can be crucial for a molecule's interaction with biological targets, such as the nucleophilic sites within protein structures. nih.gov In some instances, the nitro group is essential for bioactivity. For example, the antitubercular activity of 5-nitrophenantroline was found to be significantly diminished when the nitro group was replaced by other electron-withdrawing groups like bromo or chloro. nih.gov The combination of a halogen and a nitro group on a phenyl ring has been explored in the design of various bioactive compounds, including potential anti-breast cancer agents and antibacterial compounds. nih.govnih.gov The presence of both a bromine atom and a nitro group on the phenyl ring of this compound therefore provides a rich electronic and steric landscape for molecular recognition and interaction.
Structural Framework and Synthetic Accessibility of this compound Analogues
The structural framework of this compound, with its distinct points of potential modification, makes it an attractive scaffold for the synthesis of analogue libraries. The piperidine ring offers multiple sites for substitution, and the primary amine at the 3-position provides a handle for a wide array of chemical transformations. The bromo-nitrophenyl moiety can also be varied, for instance by changing the position or nature of the halogen.
The synthesis of N-aryl piperidines is a well-trodden path in organic chemistry, with numerous established methods. acs.orgnih.gov A common approach for the synthesis of compounds like this compound likely involves the nucleophilic aromatic substitution of a suitably activated halonitrobenzene with a piperidine derivative. For example, the synthesis of the related compound 1-(4-bromo-2-nitrophenyl)piperidine (B1295410) has been achieved by reacting 4-bromo-1-fluoro-2-nitrobenzene (B1272216) with piperidine in the presence of a base like potassium carbonate. chemicalbook.com A similar strategy could be envisioned for the synthesis of the title compound, using 3-aminopiperidine as the nucleophile.
The synthesis of derivatives from precursors such as 1-(5-Bromo-2-nitrophenyl)ethan-1-one has also been described, indicating multiple synthetic avenues to access this scaffold. acs.org The following table summarizes general synthetic strategies that could be adapted for the production of this compound and its analogues.
| Synthetic Approach | Description | Potential for Analogue Synthesis | References |
| Nucleophilic Aromatic Substitution | Reaction of a halo-nitrophenol with a substituted piperidine, often in the presence of a base. | High. A wide variety of substituted piperidines and halo-nitrophenols can be used to generate a diverse library of analogues. | chemicalbook.com |
| Reductive Amination | Reaction of a piperidinone with a bromo-nitroaniline in the presence of a reducing agent. | Moderate to High. Allows for the introduction of various substituents on the piperidine ring. | |
| Palladium-Catalyzed Cross-Coupling | Coupling of a bromo-nitrophenyl halide with a piperidine derivative using a palladium catalyst. | High. Tolerates a wide range of functional groups on both coupling partners. | cmu.edu |
| Rhodium-Catalyzed Reductive Transamination | A method to produce N-aryl piperidines from pyridinium (B92312) salts and anilines. | High. Offers access to functionalized N-aryl piperidines that may be difficult to obtain via other methods. | acs.org |
These synthetic routes provide a robust platform for the generation of a multitude of analogues, enabling the systematic exploration of the chemical space around the this compound scaffold.
Contextualizing this compound within Broader Chemical Space Exploration
The exploration of novel chemical space is a cornerstone of modern drug discovery and materials science. researchgate.net For many years, screening libraries were dominated by flat, sp2-rich molecules. rsc.org There is now a growing recognition of the importance of three-dimensional, sp3-rich scaffolds, like the piperidine ring, for improving the success rate of lead discovery programs. researchgate.netrsc.org The compound this compound, with its inherent three-dimensionality, serves as an excellent starting point for the design of libraries that populate this under-explored region of chemical space. nih.govrsc.org
The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different but functionally equivalent scaffold, is a powerful strategy in medicinal chemistry. The this compound framework can be seen as a versatile scaffold from which numerous derivatives can be designed and synthesized to mimic the pharmacophores of known drugs or to discover entirely new biological activities. The systematic modification of this scaffold, for example by altering the substitution pattern on the phenyl ring or by derivatizing the piperidinyl amine, allows for a fine-tuning of its properties. This is exemplified by the extensive exploration of the fentanyl scaffold, where modifications to the piperidine ring led to a wide range of compounds with varying potencies. wikipedia.org
By serving as a building block for combinatorial libraries, this compound and its analogues can contribute to the creation of high-quality screening collections, such as those envisioned by initiatives like the European Lead Factory, which aim to accelerate drug development by providing access to novel and diverse chemical matter. researchgate.net The strategic design of libraries based on this scaffold can lead to the identification of novel hits for challenging biological targets and expand our understanding of structure-activity relationships.
Strategies for the Construction of the 1,4-Disubstituted Piperidine Core
The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, leading to the development of numerous synthetic routes for its construction. nih.gov These methods are broadly categorized based on the strategy used to form the heterocyclic ring.
Intramolecular and Intermolecular Cyclization Reactions
Cyclization reactions represent a fundamental approach to piperidine synthesis, involving the formation of one or more carbon-nitrogen bonds to close the ring. These can be either intramolecular, where a single molecule contains all the necessary components, or intermolecular, involving the reaction of two or more different molecules. nih.gov
Intramolecular Cyclization: This strategy is widely employed and includes methods such as metal-catalyzed cyclization, electrophilic cyclization, and radical-mediated cyclizations. nih.gov For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can produce piperidines, though the success of this reaction can be influenced by the electronic nature of substituents on the aryl ring. nih.gov Another approach involves the acid-catalyzed cyclization of 4-(2-alkenylphenyl)-1,4-dihydropyridines, which proceeds through formal [4+2] cycloaddition processes. researchgate.net
Intermolecular Cyclization: These reactions build the piperidine ring from two or more components. A common example is the two-component reaction that forms both a C-N and a C-C bond or two C-N bonds. nih.gov Electroreductive cyclization, for example, can synthesize 1,2-diphenylpiperidine from benzylideneaniline and 1,4-dibromobutane in an electrochemical flow microreactor. beilstein-journals.org
| Cyclization Strategy | Description | Key Features |
| Intramolecular Hydroamination | Acid-mediated cyclization of an alkyne-containing amine, followed by reduction. nih.gov | Forms a C-N bond; sensitive to electronic effects of substituents. nih.gov |
| Radical-Mediated Cyclization | Cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. nih.gov | Effective for various piperidines but may produce linear alkene by-products. nih.gov |
| Aza-Prins Cyclization | NHC-Cu(I) complex and ZrCl4 promoted cyclization of homoallylic amines with aldehydes. nih.gov | Proceeds via an iminium intermediate and a 6-endo-trig cyclization. nih.gov |
| Intermolecular Electroreductive Cyclization | Reaction of an imine with a dihaloalkane in an electrochemical flow microreactor. beilstein-journals.org | Forms two C-C bonds under electrochemical conditions. beilstein-journals.org |
Reductive Amination Approaches to Piperidine Ring Formation
Reductive amination is a powerful and frequently used method for forming C-N bonds and is central to many piperidine syntheses. researchgate.net The reaction typically involves the condensation of an amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.
A particularly efficient variant is the double reductive amination (DRA) of a dicarbonyl compound with a primary amine, which forms both C-N bonds of the piperidine ring in a single synthetic step. chim.it This "one-pot" reaction involves a cascade of at least four steps: initial imine formation, reduction, cyclic imine formation, and a final reduction. chim.it Sugar-derived dicarbonyls are often used as starting materials, providing stereochemical control. chim.it
More recent methods include the rhodium-catalyzed reductive transamination of pyridinium salts. nih.govacs.org This process involves the reduction of a pyridinium ion to a dihydropyridine intermediate, which is then hydrolyzed. Subsequent reductive amination with an external amine affords the N-aryl piperidine. nih.govacs.org This technique expands the toolkit for converting readily available pyridines into complex piperidines under mild conditions. nih.govacs.org
| Reductive Amination Method | Starting Materials | Reducing Agents/Catalysts | Key Characteristics |
| Standard Reductive Amination | Amine and a dicarbonyl compound (e.g., glutaraldehyde) | NaBH3CN, NaBH(OAc)3, H2/Pd/C researchgate.net | Stepwise formation of C-N bonds. nih.gov |
| Double Reductive Amination (DRA) | Dicarbonyl compound and an amine (e.g., ammonium formate) | NaBH3CN chim.it | "One-pot" cascade reaction forming the piperidine ring. chim.it |
| Reductive Transamination | Pyridinium salts and an exogenous amine | Rhodium catalyst, HCOOH nih.govacs.org | Converts pyridines to N-aryl piperidines via ring-opening and re-closure. nih.gov |
Annulation and Ring-Forming Reactions
Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, provide another strategic entry to the piperidine core. The Dieckmann condensation of substrates formed from the addition of a primary amine to two moles of an alkyl acrylate is a classic route to 4-piperidones, which are versatile intermediates for piperidine synthesis. dtic.mil
The aza-Prins reaction, a type of cyclization, can be considered a ring-forming annulation. It involves the reaction of an amine and an aldehyde to form an iminium ion, which then undergoes cyclization with a tethered alkene. nih.gov Similarly, the heterocyclic Diels-Alder reaction of a 2-aza-1,3-butadiene with an alkene is another powerful annulation strategy. dtic.mil These methods offer pathways to highly substituted piperidines by constructing the ring and introducing functionality simultaneously.
Functionalization and Derivatization of the Nitrophenyl Moiety
The synthesis of this compound requires the specific placement of bromo and nitro substituents on the phenyl ring. This is typically achieved through electrophilic aromatic substitution, while the crucial C-N bond connecting the piperidine and the phenyl ring is often formed via nucleophilic aromatic substitution.
Introduction of Nitro and Bromo Substituents via Electrophilic Aromatic Substitution and Related Processes
Electrophilic aromatic substitution (SEAr) is the cornerstone for functionalizing aromatic rings. wikipedia.org In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic system. wikipedia.org
Nitration: The introduction of a nitro group (–NO₂) is achieved by treating the aromatic compound with a mixture of nitric acid and sulfuric acid. This generates the highly electrophilic nitronium ion (NO₂⁺), which is attacked by the nucleophilic benzene ring. makingmolecules.comyoutube.com
Bromination: The introduction of a bromine atom is typically accomplished by reacting the aromatic ring with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). makingmolecules.com The catalyst polarizes the Br-Br bond, creating a powerful electrophile. makingmolecules.com
The relative positions of the bromo and nitro groups in the target molecule are dictated by the directing effects of the substituents. Substituents can be categorized as activating or deactivating and as ortho/para-directing or meta-directing. wikipedia.orglibretexts.org
| Substituent Effect Summary | |
| Nitro Group (–NO₂) | Strongly deactivating; meta-director. libretexts.org |
| Bromo Group (–Br) | Deactivating; ortho, para-director. makingmolecules.com |
To achieve the 1,2,4-substitution pattern (5-bromo-2-nitro), the order of substitution is critical. For example, nitrating bromobenzene would direct the incoming nitro group to the ortho and para positions. Conversely, brominating nitrobenzene would direct the incoming bromine to the meta position. Careful strategic planning is required to synthesize the desired isomer.
Nucleophilic Aromatic Substitution on Nitro- and Bromo-Substituted Aryl Systems
While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) if they possess strong electron-withdrawing groups. chemistrysteps.com The SNAr mechanism is crucial for attaching the piperidin-3-amine nucleophile to the bromo-nitrophenyl ring.
The reaction proceeds via an addition-elimination mechanism. chemistrysteps.com The nucleophile attacks the carbon atom bearing a good leaving group (such as a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The negative charge of this intermediate is delocalized onto the electron-withdrawing groups. For this stabilization to be effective, the electron-withdrawing group (in this case, the nitro group) must be positioned ortho or para to the leaving group. wikipedia.orglibretexts.org In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
In the synthesis of this compound, the nitro group is ortho to the site of substitution, and the bromo group is para. This arrangement strongly activates the ring toward nucleophilic attack by the amine group of piperidin-3-amine, facilitating the displacement of a leaving group (e.g., another halide) at the C1 position. The nitro group plays a dual role: it activates the ring for the initial nucleophilic attack and directs the substitution. researchgate.net
| Feature | Description |
| Requirement | Presence of a strong electron-withdrawing group (e.g., -NO₂) ortho or para to the leaving group. chemistrysteps.comwikipedia.org |
| Mechanism | Addition of the nucleophile to form a stabilized Meisenheimer complex, followed by elimination of the leaving group. wikipedia.orglibretexts.org |
| Leaving Group | Typically a halide (F > Cl > Br > I in terms of reactivity for SNAr). chemistrysteps.com |
| Nucleophile | Amines, alkoxides, hydroxides, etc. chemistrysteps.com |
An in-depth examination of the synthetic strategies for this compound and its related derivatives reveals a landscape of sophisticated chemical methodologies. The focus of contemporary research lies in achieving high levels of control over the arrangement of atoms in three-dimensional space (stereoselectivity) and the specific placement of functional groups on the molecule (regioselectivity). This article delves into the specific synthetic pathways, the underlying reaction mechanisms, and the catalytic processes that are pivotal in the synthesis of these complex molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14BrN3O2 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
1-(5-bromo-2-nitrophenyl)piperidin-3-amine |
InChI |
InChI=1S/C11H14BrN3O2/c12-8-3-4-10(15(16)17)11(6-8)14-5-1-2-9(13)7-14/h3-4,6,9H,1-2,5,7,13H2 |
InChI Key |
WBAVUKUOMVEPPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-])N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Rational Molecular Design
Exploration of Structural Modifications on the Piperidine (B6355638) Ring for Biological Interaction Optimization
The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to adopt a stable chair conformation and present substituents in well-defined three-dimensional orientations. nih.gov For the 1-(5-Bromo-2-nitrophenyl)piperidin-3-amine framework, the piperidine moiety and its exocyclic amine are critical for molecular interactions.
Research on related piperidine derivatives underscores the importance of a basic amine for biological activity. nih.gov Modifications to this part of the molecule are often well-tolerated and can be exploited to enhance potency or improve drug-like properties. nih.gov For instance, altering the substitution on the exocyclic amine at the 3-position can significantly influence binding affinity. Introducing small alkyl groups or incorporating the nitrogen into a larger, constrained ring system can modulate basicity and steric profile, thereby optimizing interactions within a target's binding pocket.
Furthermore, the piperidine ring itself can be modified. Changing the position of the amine group from the 3-position to the 4-position would alter the vector and distance of its interaction relative to the nitrophenyl ring. The ring can also be replaced with other saturated heterocycles to explore different conformational preferences.
| Modification Site | Structural Change | Anticipated Effect on Biological Interaction | Rationale |
|---|---|---|---|
| 3-Amine Group | N-methylation or N-ethylation | May increase or decrease binding affinity depending on the size of the binding pocket. | Alters steric bulk and basicity of the key interacting amine. |
| 3-Amine Group | Acylation to form an amide | Likely to abolish activity if a basic amine is required for a key ionic interaction. nih.gov | Removes the basic character of the nitrogen atom. |
| Piperidine Ring | Relocation of the amine from the 3- to the 4-position | Changes the spatial orientation of the amine relative to the phenyl ring, potentially altering target recognition. | Modifies the geometry of the pharmacophore. |
| Piperidine Ring | Introduction of a 4-methyl substituent | May provide additional hydrophobic interactions or introduce steric hindrance. | Explores additional binding pockets and influences ring conformation. |
Influence of Substituents on the Nitrophenyl Ring on Molecular Recognition and Activity
The 5-bromo-2-nitrophenyl moiety serves as a critical recognition element, anchoring the molecule to its biological target through various potential interactions. The nature and position of the substituents on this aromatic ring are pivotal in defining the compound's activity.
The bromine atom at the 5-position likely engages in halogen bonding or occupies a hydrophobic pocket. Its size and lipophilicity are key attributes. Replacing bromine with other halogens (e.g., chlorine or fluorine) or with a trifluoromethyl group would systematically alter the size, lipophilicity, and electronic properties of this region of the molecule. Studies on analogous systems have shown that the presence of a halogen on a phenyl ring can be essential for inhibitory effects. frontiersin.org
The nitro group at the 2-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence significantly influences the electronic character of the phenyl ring and its orientation relative to the piperidine ring. Replacing the nitro group with other electron-withdrawing groups like cyano (-CN) or sulfonyl (-SO₂CH₃) could maintain or alter the electronic profile while changing the steric and hydrogen-bonding capacity. Conversely, replacing it with an electron-donating group like an amino (-NH₂) or methoxy (-OCH₃) group would drastically change the molecule's electronic properties and potentially its binding mode.
| Modification Site | Structural Change | Anticipated Effect on Molecular Recognition | Rationale |
|---|---|---|---|
| 5-Position | Replacement of Bromo with Chloro | May retain activity, potentially with altered potency due to changes in halogen bond strength and lipophilicity. | Fine-tunes the size and electronic nature of the halogen substituent. |
| 5-Position | Replacement of Bromo with Trifluoromethyl (-CF₃) | Could enhance binding through new hydrophobic interactions while maintaining an electron-withdrawing character. | Introduces a highly lipophilic, electron-withdrawing group. |
| 2-Position | Reduction of Nitro (-NO₂) to Amino (-NH₂) | Drastically alters electronic properties and introduces a hydrogen bond donor, likely changing the binding mode or abolishing activity. | Changes the group from a strong electron-withdrawing acceptor to a strong electron-donating donor. |
| 2-Position | Replacement of Nitro with Cyano (-CN) | Maintains electron-withdrawing character but with a linear geometry and different hydrogen bonding potential, possibly affecting potency. | Provides a sterically smaller electron-withdrawing group. |
Design Principles for Modulating Molecular Properties through Substituent Variation
Rational drug design involves not only optimizing target affinity but also modulating the molecule's physicochemical properties to ensure it has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Substituent variation is a primary tool for achieving this balance.
Lipophilicity, often estimated by the calculated LogP (cLogP), is a critical parameter. High lipophilicity can lead to poor solubility and increased metabolic turnover. Strategic modifications can reduce lipophilicity; for instance, replacing a lipophilic substituent like a phenoxyphenyl group with a halogenated phenyl group has been shown to reduce cLogP values by up to two log units in some series. nih.gov In the context of this compound, replacing the bromo substituent with a more polar group could decrease LogP.
Topological Polar Surface Area (tPSA) is another key descriptor that correlates with a molecule's permeability. The nitro group contributes significantly to the tPSA of the parent compound. Replacing it with a less polar group would decrease tPSA, potentially improving cell membrane permeability, while adding polar groups to the piperidine ring would have the opposite effect. The number of rotatable bonds is also a consideration, as excessive flexibility can be entropically unfavorable for binding and lead to poor bioavailability. nih.gov
| Structural Modification | Likely Impact on Lipophilicity (LogP) | Likely Impact on Polar Surface Area (tPSA) | Design Goal |
|---|---|---|---|
| Replace -Br with -F on the phenyl ring | Decrease | Minimal Change | Improve solubility, reduce metabolic liability. |
| Replace -NO₂ with -CN on the phenyl ring | Minimal Change | Decrease | Improve membrane permeability. |
| Add a hydroxyl (-OH) group to the piperidine ring | Decrease | Increase | Enhance solubility and introduce a new hydrogen bonding point. |
| Replace the piperidine ring with a morpholine ring | Decrease | Increase | Improve solubility and metabolic stability. |
Bioisosteric Replacements and Scaffold Hopping within the this compound Framework
Bioisosteric replacement and scaffold hopping are advanced strategies used to discover novel chemotypes with improved properties while retaining the desired biological activity. nih.gov These approaches are particularly valuable for navigating around intellectual property limitations or overcoming liabilities associated with a known chemical series.
Bioisosteric Replacements: This strategy involves substituting a part of the molecule with another group that has similar physical or chemical properties, aiming to maintain the key biological interactions.
Piperidine Ring: The piperidine ring could be replaced by other six-membered heterocycles like tetrahydropyran or by five-membered rings such as pyrrolidine. nih.gov A more advanced replacement could involve using a constrained non-classical bioisostere like 1-azaspiro[3.3]heptane. enamine.net
Phenyl Ring: The substituted phenyl ring could be replaced by a heteroaromatic ring, such as a pyridine or pyrimidine ring. This would alter the electronic distribution and introduce new potential hydrogen bonding sites. Alternatively, non-aromatic bioisosteres like 2-oxabicyclo[2.2.2]octane could be used to reduce lipophilicity and escape the "flatland" of aromatic compounds. nih.govenamine.net
Scaffold Hopping: This is a more profound modification where the central core of the molecule is replaced with a structurally distinct scaffold, while preserving the spatial arrangement of key functional groups. nih.gov The goal is to find a new framework that reproduces the pharmacophore of the original molecule. For this compound, the key pharmacophoric elements are likely the basic amine and the substituted aromatic ring held at a specific distance and orientation. A scaffold hopping exercise might seek to replace the entire (nitrophenyl)piperidin core with a completely different structure, such as an N-linked aminopiperidine nih.gov or an imidazo[1,2-a]pyrimidine, dundee.ac.uk onto which the essential bromo, nitro (or a bioisostere), and amine functionalities could be appended. Successful scaffold hopping can lead to compounds with significantly improved properties, such as enhanced solubility or novel intellectual property. dundee.ac.uk
| Strategy | Original Moiety | Potential Replacement | Rationale |
|---|---|---|---|
| Bioisosteric Replacement | Piperidine | Pyrrolidine | Alters ring pucker and size while retaining the basic amine. nih.gov |
| Bioisosteric Replacement | 5-Bromo-2-nitrophenyl | 5-Bromo-2-cyanophenyl | Maintains electron-withdrawing character with altered geometry and polarity. |
| Bioisosteric Replacement | Phenyl Ring | Pyridine Ring | Introduces a nitrogen atom to modulate solubility and provide a hydrogen bond acceptor. |
| Scaffold Hopping | (Phenyl)piperidin | N-linked Aminopiperidine | Provides a new central core for orienting substituents. nih.gov |
| Scaffold Hopping | (Phenyl)piperidin | Imidazo[1,2-a]pyrimidine | Offers a rigid, heteroaromatic core to improve properties like solubility. dundee.ac.uk |
Computational and Theoretical Investigations of 1 5 Bromo 2 Nitrophenyl Piperidin 3 Amine and Analogues
Quantum Chemical Analysis for Electronic Structure and Reactivity
Quantum chemical analysis is fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map out the electron distribution and energy levels, which dictate the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state on the potential energy surface. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6–31G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net
For 1-(5-Bromo-2-nitrophenyl)piperidin-3-amine, DFT calculations would predict the piperidine (B6355638) ring to adopt a stable chair conformation, which minimizes steric strain. The bulky 5-bromo-2-nitrophenyl substituent and the amine group would preferentially occupy equatorial positions to further enhance stability. The geometry of the nitrophenyl ring itself would be largely planar. The optimization process yields precise data on bond lengths, bond angles, and dihedral angles, which are crucial for subsequent analyses.
Table 1: Representative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | ~1.90 Å |
| Bond Length | N-O (nitro) | ~1.23 Å |
| Bond Length | C-N (amine) | ~1.46 Å |
| Bond Angle | O-N-O (nitro) | ~124° |
| Bond Angle | C-N-C (piperidine) | ~112° |
| Dihedral Angle | C-C-N-C (phenyl-piperidine) | Varies based on rotation |
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap implies that less energy is required to excite an electron, suggesting higher reactivity and the potential for intramolecular charge transfer (ICT). researchgate.net
In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopiperidine moiety and the phenyl ring. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group (-NO2). This spatial separation of the frontier orbitals facilitates ICT from the aminopiperidine donor to the nitro-phenyl acceptor upon electronic excitation. This charge transfer is a key feature influencing the molecule's electronic and optical properties.
Table 2: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| Energy Gap (ΔE) | 4.10 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their contribution to molecular stability. These interactions, known as hyperconjugative effects, are measured by the second-order perturbation stabilization energy, E(2). researchgate.net A higher E(2) value indicates a stronger interaction and greater stabilization.
Table 3: Representative NBO Analysis showing Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (N) on Amine | σ* (C-H) on Piperidine | ~3.5 |
| LP (O) on Nitro | π* (N-O) on Nitro | ~25.0 |
| π (C-C) on Phenyl Ring | π* (C-C) on Phenyl Ring | ~20.0 |
LP denotes a lone pair orbital.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the regions of a molecule that are rich or poor in electrons. It is plotted on the molecule's surface and color-coded to indicate charge distribution. researchgate.net Negative regions (typically colored red to yellow) are susceptible to electrophilic attack, while positive regions (colored blue) are prone to nucleophilic attack. researchgate.net
In an MEP map of this compound, the most intense red/yellow regions would be concentrated around the highly electronegative oxygen atoms of the nitro group. This indicates these are the primary sites for interacting with electrophiles or engaging in hydrogen bonding as an acceptor. Conversely, the most positive (blue) regions would be found around the hydrogen atoms of the piperidine's amine group (-NH2) and the hydrogen atoms attached to the carbon framework. These sites are susceptible to attack by nucleophiles. The bromine atom would exhibit a region of slight positive potential at its tip (a sigma-hole), making it a potential halogen bond donor.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a therapeutic target, such as a protein or enzyme. It is a cornerstone of computer-aided drug design, helping to elucidate binding mechanisms and predict the strength of the interaction, often quantified as a binding affinity or score. researchgate.net
To perform a docking study, a specific biochemical target must be identified. Compounds with scaffolds similar to this compound are often investigated as inhibitors for targets like kinases or proteases. For illustrative purposes, a target like Human Cyclophilin D (CypD), which has been studied with similar molecules, could be proposed. researchgate.net
Docking simulations would place the ligand into the active site of the target protein and calculate the most stable binding pose. The binding mode would likely be stabilized by a network of interactions. For example:
Hydrogen Bonds: The amine (-NH2) group and the N-H of the piperidine ring could act as hydrogen bond donors, while the oxygen atoms of the nitro group could act as hydrogen bond acceptors with amino acid residues in the active site.
Hydrophobic Interactions: The bromo-nitrophenyl ring would likely engage in hydrophobic or π-π stacking interactions with aromatic residues like tyrosine or phenylalanine.
Halogen Bonding: The bromine atom could form a stabilizing halogen bond with a Lewis basic site, such as a backbone carbonyl oxygen.
The predicted binding affinity, often given in kcal/mol, indicates the stability of the ligand-protein complex. A more negative value suggests a stronger and more favorable interaction.
Table 4: Hypothetical Molecular Docking Results against Human Cyclophilin D
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |
| Binding Energy | -7.8 kcal/mol | Trp121, Phe60, Gln63, His126 |
| Hydrogen Bonds | Amine group with Gln63 | |
| Hydrophobic Interactions | Phenyl ring with Trp121, Phe60 | |
| Halogen Bond | Bromine with backbone O of His126 |
Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonds)
Intermolecular interactions are fundamental to the physical properties, crystal packing, and biological activity of a molecule. For this compound, the primary amine, the nitro group, and the bromine atom are key functional groups that can participate in significant non-covalent interactions.
Hydrogen Bonding: The piperidine-3-amine moiety contains N-H groups that act as hydrogen bond donors, while the nitrogen atom of the amine and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. Computational studies on similar structures, such as nitroaniline derivatives, have shown that N-H⋯O hydrogen bonds are a dominant feature in their supramolecular structures, often forming crosslinked chains. unison.mx In the case of this compound, both intramolecular and intermolecular hydrogen bonds are conceivable. An intramolecular hydrogen bond could potentially form between the amine proton and an oxygen atom of the ortho-positioned nitro group, which would influence the molecule's conformation. The formation of intramolecular hydrogen bonds has been shown to decrease the energy barrier for membrane translocation in other small molecules by reducing the desolvation penalty. nih.gov Intermolecularly, the amine group can form hydrogen bonds with acceptor groups on neighboring molecules, leading to the formation of dimers or extended networks.
Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. rsc.org The presence of the electron-withdrawing nitro group on the same aromatic ring is expected to enhance the positive electrostatic potential of the σ-hole on the bromine atom, making it a more effective halogen bond donor. Computational and crystallographic studies on other bromo-nitroaromatic compounds have identified Br···O and Br···N halogen bonds as significant interactions that direct their self-assembly in the solid state. nih.gov For instance, in some dibromo-dyes carrying a nitro group, the nitro group has been found to act as a halogen bond acceptor from a bromine atom. nih.gov The strength of these interactions is comparable to that of hydrogen bonds. researchgate.net In the context of this compound, the bromine atom could form halogen bonds with the nitro group or the amine of an adjacent molecule.
A representative table of halogen bond geometries from studies on analogous compounds is presented below to illustrate typical interaction parameters.
| Donor (Halogen) | Acceptor | Compound Type | Bond Distance (Å) | Bond Angle (°) | Reference |
| C-I | O (nitro) | 3-iodo-1-phenylprop-2-yn-1-one | 3.152 | 172.26 | rsc.org |
| C-I | O (nitro) | 3-iodo-1-phenylprop-2-yn-1-one | 3.343 | 148.21 | rsc.org |
| C-Br | O (nitro) | Dibromo-dyes | - | - | nih.gov |
Note: This table presents data from analogous compounds to illustrate potential interaction geometries for this compound.
Molecular Dynamics Simulations for Conformational Sampling and Dynamic Interaction Analysis
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By simulating the motions of atoms and molecules over time, MD can provide detailed insights into conformational flexibility, solvent effects, and the dynamics of intermolecular interactions.
For this compound, a key area of investigation using MD simulations would be the conformational landscape of the piperidine ring. The piperidine ring typically adopts a chair conformation. nih.gov However, the orientation of the substituents—the 5-bromo-2-nitrophenyl group at the 1-position and the amine group at the 3-position—can be either axial or equatorial, leading to different conformers. MD simulations can be used to sample these different conformations and determine their relative populations and the energy barriers for interconversion.
Furthermore, MD simulations in an explicit solvent, such as water, would be crucial for understanding how the molecule interacts with its environment. These simulations can reveal the structure and dynamics of the hydration shell around the molecule and quantify the hydrogen bonding between the solute and solvent. researchgate.net For example, simulations can track the formation and breaking of hydrogen bonds between the amine and nitro groups and surrounding water molecules. This information is critical for understanding the molecule's solubility and partitioning behavior. nih.gov
MD simulations are also instrumental in analyzing the dynamics of the key intermolecular interactions identified in the previous section. For instance, simulations of the molecule in a condensed phase (either in solution or in a simulated crystal) could elucidate the stability and lifetime of hydrogen and halogen bonds. In the context of drug design, MD simulations are frequently used to study the binding of a ligand to a biological target, revealing the crucial amino acid residues that interact with the molecule and the stability of the ligand-receptor complex over time. nih.govnih.gov
Analysis of Non-Covalent Interactions and Supramolecular Organization
The collective effect of non-covalent interactions governs the organization of molecules into larger assemblies, a field known as supramolecular chemistry. rsc.org Computational tools such as Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are widely used to visualize and quantify these interactions in the solid state.
Non-Covalent Interaction (NCI) Analysis: The NCI plot method, based on the electron density and its derivatives, is a powerful tool for visualizing non-covalent interactions in 3D space. mdpi.com It generates isosurfaces that identify the location and nature of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. The color of the isosurface indicates the strength of the interaction, with blue typically representing strong attractive interactions (like strong hydrogen bonds), green indicating weaker attractive interactions (like van der Waals forces), and red signifying repulsive interactions. mdpi.com For this compound, NCI analysis would be expected to visualize the attractive interactions associated with the N-H···O hydrogen bonds and the C-Br···O/N halogen bonds.
The interplay of these various non-covalent forces—hydrogen bonds, halogen bonds, and π-π stacking interactions involving the nitrophenyl ring—will ultimately determine the supramolecular assembly of this compound in the solid state. These assemblies can range from simple dimers to complex 3D networks. nih.gov Understanding this supramolecular organization is critical as it influences material properties such as solubility, stability, and polymorphism.
Below is a table summarizing the types of non-covalent interactions and the computational methods used to analyze them in analogous systems.
| Interaction Type | Key Functional Groups Involved | Typical Computational Analysis Method | Expected Significance |
| Hydrogen Bonding | -NH2, -NO2 | NBO Analysis, QTAIM, MD Simulations | High |
| Halogen Bonding | -Br, -NO2, -NH2 | MEP Analysis, NCI Plots, Crystal Structure Analysis | High |
| π-π Stacking | Nitrophenyl ring | Hirshfeld Surface Analysis, Crystal Structure Analysis | Moderate |
| van der Waals | Entire molecule | Hirshfeld Surface Analysis, NCI Plots | High |
Investigation of Biological Activity and Molecular Interactions Preclinical Focus
Assessment of In Vitro Biological Activities of 1-(5-Bromo-2-nitrophenyl)piperidin-3-amine Analogues
No publicly available studies detailing the in vitro biological activities of this compound or its close analogues were identified. Research into related classes of compounds, such as piperidine (B6355638) derivatives, has shown a wide range of biological activities, but direct extrapolation to the subject compound is not scientifically valid.
Enzyme Inhibition and Activation Assays (e.g., Serine Hydrolases, Kinases)
There is no available data from enzyme inhibition or activation assays for this compound. While other substituted piperidine compounds have been investigated as inhibitors of various enzymes, including acetylcholinesterase and monoacylglycerol lipase, these molecules are structurally distinct, and their findings cannot be attributed to the compound .
Receptor Binding and Modulation Studies
No studies on the receptor binding profile or modulatory effects of this compound have been published. General screening of piperidine-containing compound libraries has revealed ligands for various receptors, such as sigma receptors and dopamine/serotonin receptors. nih.govresearchgate.net However, the specific affinity and functional activity of this compound at any receptor are currently unknown. The methodology for such studies typically involves radioligand binding assays to determine the binding affinity (Ki) of a compound for a specific receptor target. nih.govnih.gov
Identification and Characterization of Putative Molecular Targets
Without primary screening data, no putative molecular targets have been identified or characterized for this compound. The process of target identification often involves screening the compound against a panel of known biological targets or using advanced techniques like activity-based protein profiling.
Elucidation of Molecular Mechanisms of Action at the Cellular Level
The molecular mechanism of action for this compound at a cellular level has not been elucidated due to the absence of biological studies. Determining the mechanism would require identifying a molecular target and subsequently investigating the downstream signaling pathways affected by the compound's activity.
Structure-Based Activity Profiling for Selectivity
No structure-activity relationship (SAR) studies have been conducted for this compound, as there is no biological activity data to build upon. SAR studies are essential for understanding how different chemical moieties on a molecule contribute to its biological activity and selectivity for its target(s).
Cellular Assays for Functional Response Evaluation (excluding clinical or safety)
There is no information available from cellular assays to evaluate the functional response to this compound. Such assays, which could include measures of cell proliferation, apoptosis, or second messenger signaling, are critical for understanding a compound's biological effects in a cellular context. For example, studies on other novel heterocyclic compounds have used assays to measure antiproliferative effects in cancer cell lines. nih.gov
Future Research Trajectories and Broader Academic Implications
Advancing Synthetic Strategies for Enhanced Structural Diversity and Complexity of 1-(5-Bromo-2-nitrophenyl)piperidin-3-amine Derivatives
The future development of derivatives from the this compound scaffold hinges on innovative synthetic methodologies that allow for the creation of large, structurally diverse compound libraries. cam.ac.uk A primary goal is to move beyond simple, two-dimensional modifications and into the realm of complex, three-dimensional molecular architectures, which are often more effective in interacting with biological targets. rsc.org
Modern synthetic strategies such as Diversity-Oriented Synthesis (DOS) are particularly well-suited for this purpose. nih.govnih.gov DOS campaigns could be designed to systematically explore the chemical space around the core scaffold. nih.gov For instance, multidimensional coupling strategies could be employed where a single precursor is subjected to a variety of reaction conditions to generate a wide array of structurally distinct products. cam.ac.uk
Late-stage functionalization (LSF) represents another powerful approach. researchgate.net Instead of building each new molecule from scratch, LSF would allow for the direct modification of the core this compound structure at various positions. This includes C-H functionalization techniques, which can introduce new substituents onto the piperidine (B6355638) ring in a site-selective manner, a process that can be controlled by the choice of catalyst and protecting groups on the nitrogen atom. nih.govresearchgate.net Such methods provide a rapid way to generate analogues with varied stereochemistry and substitution patterns. nih.gov
Furthermore, the existing functional groups on the parent molecule serve as convenient handles for diversification. The secondary amine on the piperidine ring is a prime site for reactions like acylation, alkylation, and sulfonylation. The bromo- and nitro-substituted phenyl ring can undergo a variety of transformations, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl groups, and reduction of the nitro group to an amine, which can then be further functionalized. nih.gov
A general strategy for synthesizing N-(hetero)arylpiperidines has been developed using a ring-opening and ring-closing approach, which could be adapted to create a wide variety of derivatives from pyridinium (B92312) salt intermediates. chemistryviews.orgnih.gov These advanced synthetic methods will be crucial for building comprehensive libraries of this compound derivatives for subsequent biological screening.
Table 1: Potential Synthetic Strategies for Diversification
| Synthetic Approach | Targeted Modification Site | Potential for Diversity | Key Methodologies |
| Diversity-Oriented Synthesis (DOS) | Entire Scaffold | High | Build/Couple/Pair strategies, Multidimensional coupling. cam.ac.uk |
| Late-Stage Functionalization (LSF) | Piperidine C-H bonds, Phenyl C-H bonds | High | Rhodium-catalyzed C-H insertion, Palladium-catalyzed cross-coupling. researchgate.netnih.gov |
| Functional Group Interconversion | Piperidinyl amine, Phenyl nitro group | Medium | Acylation, Reductive amination, Nitro reduction followed by derivatization. |
| Ring-Opening/Ring-Closing | Pyridine Precursors | High | Formation of Zincke imine intermediates followed by cyclization and reduction. chemistryviews.org |
Integration of Advanced Computational Methods with High-Throughput Screening for Novel Target Identification
Identifying the biological targets of this compound and its derivatives is a critical step that can be significantly accelerated by integrating computational approaches with experimental high-throughput screening (HTS). nih.govresearchgate.net This synergistic workflow allows for the rapid and cost-effective evaluation of vast chemical libraries against numerous biological targets. researchgate.netresearchgate.net
The process typically begins with in silico methods. nih.gov Techniques like molecular docking and pharmacophore modeling can be used to screen virtual libraries of the compound's derivatives against databases of known protein structures. researchgate.netnih.gov These computational tools predict the binding affinity and potential interactions between the small molecules and biological targets, helping to prioritize which compounds are most likely to be active. frontiersin.org The use of artificial intelligence and machine learning can further refine these predictions by identifying complex patterns in the data. nih.govacs.org
The most promising candidates identified through virtual screening are then synthesized and subjected to experimental HTS. syngeneintl.com HTS involves the automated testing of thousands of compounds in parallel using cell-based or biochemical assays to measure their effects on specific biological pathways or targets. researchgate.netsyngeneintl.com This combination of computational pre-filtering and focused experimental testing dramatically improves the efficiency of the drug discovery process, increasing the hit rate and reducing the number of compounds that need to be physically synthesized and tested. nih.govschrodinger.com
This integrated approach is not a one-way street. The data generated from HTS can be fed back into the computational models to improve their predictive accuracy in an iterative cycle. nih.gov This iterative process of prediction, testing, and model refinement is a powerful strategy for identifying novel, high-quality lead compounds and elucidating their mechanisms of action. researchgate.net
Table 2: Integrated Workflow for Target Identification
| Step | Methodology | Objective | Outcome |
| 1. Library Design | In Silico Enumeration | Generate a virtual library of diverse derivatives. | A large, structurally diverse set of virtual compounds. |
| 2. Virtual Screening | Molecular Docking, Pharmacophore Modeling | Predict binding of virtual compounds to a panel of protein targets. researchgate.net | A ranked list of compounds with predicted biological activity. |
| 3. Compound Prioritization | Machine Learning, Scoring Functions | Select a smaller, enriched set of compounds for synthesis. schrodinger.com | A manageable number of high-potential candidates for experimental testing. |
| 4. Synthesis & HTS | Parallel Synthesis, Automated Assays | Experimentally validate the activity of prioritized compounds. syngeneintl.com | Identification of "hit" compounds with confirmed biological activity. |
| 5. Iterative Refinement | Data Analysis and Feedback | Use experimental data to improve the predictive power of computational models. | Enhanced models for the next round of screening. |
Expanding the Understanding of Mechanistic Biochemistry Modulated by this Compound Class
A thorough investigation into the mechanistic biochemistry of the this compound class of compounds is essential for understanding their biological effects. The mechanism of action (MOA) encompasses the specific molecular interactions through which a compound exerts its pharmacological effect. nih.govsmallmolecules.com Elucidating the MOA involves identifying not only the direct protein targets but also the downstream consequences of modulating those targets. nih.govnih.gov
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide atomic-level details of how these compounds bind to their targets. mdpi.com This information is crucial for understanding the basis of their affinity and selectivity. The presence of a bromine atom on the phenyl ring suggests that halogen bonding may play a role in protein-ligand interactions. acs.orgnih.gov Halogen bonds are noncovalent interactions that can contribute significantly to binding affinity and selectivity, and their role in the context of this scaffold warrants investigation. nih.govacs.orgyoutube.com
Beyond direct target binding, it is important to explore the broader cellular response. Systems biology approaches, such as transcriptomics (gene expression profiling) and proteomics, can provide a global view of the cellular pathways that are perturbed by the compound. broadinstitute.org By comparing the gene or protein expression signature of treated cells to databases of known compounds, it may be possible to infer the MOA. nih.govbroadinstitute.org
Furthermore, network perturbation analysis can be used to identify not just the direct targets but also the "effector" proteins that are functionally downstream and the "modulator" proteins that influence the compound's activity. nih.gov Such comprehensive studies will not only clarify the specific biochemical functions modulated by this compound class but also contribute to a deeper understanding of the underlying biology of the systems they affect.
Table 4: Experimental Approaches to Elucidate Mechanism of Action
| Approach | Technique | Information Gained |
| Structural Biology | X-ray Crystallography, Cryo-EM | Atomic-resolution details of the protein-ligand binding mode. mdpi.com |
| Biophysical Methods | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | Quantitative measurement of binding affinity and kinetics. |
| Biochemical Assays | Enzyme inhibition assays, Receptor binding assays | Functional consequences of target engagement (e.g., inhibition, activation). smallmolecules.com |
| Cellular and Systems Biology | Transcriptomics (RNA-Seq), Proteomics (Mass Spectrometry) | Global changes in gene and protein expression, pathway analysis. nih.govbroadinstitute.org |
| Computational Analysis | Molecular Dynamics Simulations, Network Perturbation Analysis | Dynamic behavior of the binding interaction, identification of key network nodes. nih.gov |
Q & A
Q. What are the common synthetic routes for preparing 1-(5-Bromo-2-nitrophenyl)piperidin-3-amine, and what factors influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example, reacting 5-bromo-2-nitrobenzene derivatives with piperidin-3-amine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile at elevated temperatures (60–100°C) . Key factors affecting yield include:
- Electrophilic activation : The nitro group at the 2-position enhances electrophilicity, facilitating substitution.
- Base selection : Strong bases (e.g., NaH) improve deprotonation of the amine but may increase side reactions.
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) is used to isolate the product .
Q. Which spectroscopic and chromatographic methods are typically employed to characterize this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions on the aromatic ring and piperidine moiety (e.g., δ ~8.0 ppm for aromatic protons, δ ~3.0 ppm for piperidine CH₂ groups) .
- IR : Nitro group stretching vibrations (~1520 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .
- Chromatography :
- HPLC : Purity analysis using C18 columns (acetonitrile/water gradient) .
- TLC : Monitoring reaction progress (silica gel, UV visualization) .
Q. What are the primary solubility and stability considerations for handling this compound in experimental settings?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO and methanol, sparingly soluble in water. Preferential solvent systems for reactions include DMF or dichloromethane .
- Stability :
- Light-sensitive due to the nitro group; store in amber vials at -20°C.
- Avoid prolonged exposure to moisture to prevent hydrolysis of the amine .
Advanced Research Questions
Q. How can computational chemistry tools be applied to optimize the synthesis and predict reactivity?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states to identify favorable SNAr pathways .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics .
- Machine Learning : Train models on existing piperidine derivative datasets to predict optimal reaction conditions (e.g., temperature, catalyst) .
Q. What strategies are effective in elucidating the compound's mechanism of action in biological systems?
- Methodological Answer :
- Target Identification :
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to prioritize targets .
- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or modifying the piperidine ring) to assess bioactivity trends .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
Q. How can researchers address discrepancies in reported biological activities or synthetic yields?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify outliers and correlate variables (e.g., solvent purity, catalyst lot) .
- Controlled Replication : Standardize protocols (e.g., inert atmosphere, degassed solvents) to minimize variability .
- Advanced Analytics :
- LC-MS/MS : Detect trace impurities affecting bioactivity .
- X-ray Crystallography : Resolve stereochemical ambiguities in synthetic intermediates .
Physicochemical Properties (Inferred from Analogous Compounds)
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₃BrN₃O₂ | Calculated |
| Molecular Weight | 314.15 g/mol | Calculated |
| Solubility (DMSO) | ~10 mg/mL | |
| Stability | Light-sensitive, hygroscopic | |
| Key Functional Groups | Nitro (NO₂), Bromo (Br), Amine (NH₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
